molecular formula C14H13FN6 B2423836 5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2415584-59-5

5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2423836
CAS No.: 2415584-59-5
M. Wt: 284.298
InChI Key: ZFNHUAINLIYJMC-UHFFFAOYSA-N
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Description

5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a fluoropyrimidine moiety linked to a piperazine ring, which is further connected to a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperazine intermediates. One common method involves the nucleophilic substitution reaction of 5-fluoropyrimidine with piperazine under controlled conditions. The resulting intermediate is then reacted with 2-chloropyridine-2-carbonitrile in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyrimidine moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine ring may enhance the compound’s binding affinity to its targets, while the pyridine-2-carbonitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties.

    5-Fluorouracil: A fluorinated pyrimidine used as an anticancer agent.

    Piperazine derivatives: Compounds with similar piperazine moieties but different substituents.

Uniqueness

5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its combination of fluoropyrimidine, piperazine, and pyridine-2-carbonitrile moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6/c15-11-8-18-14(19-9-11)21-5-3-20(4-6-21)13-2-1-12(7-16)17-10-13/h1-2,8-10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNHUAINLIYJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)C#N)C3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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